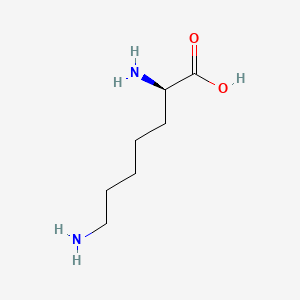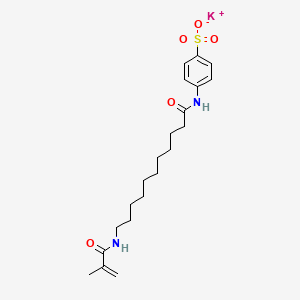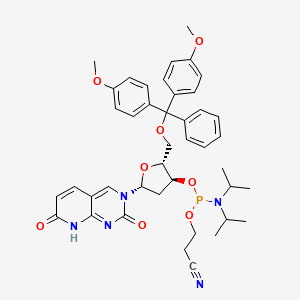
3-(4H-1,2,4-Triazol-4-yl)propanenitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4H-1,2,4-triazol-4-yl)propanenitrile is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their versatile chemical properties and significant biological activities.
Wissenschaftliche Forschungsanwendungen
3-(4H-1,2,4-triazol-4-yl)propanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Zukünftige Richtungen
The future directions for “3-(4H-1,2,4-triazol-4-yl)propanenitrile” could involve further exploration of its potential applications in pharmaceuticals, given its ability to form hydrogen bonds with different targets . Additionally, more research could be conducted to understand its mechanism of action and to optimize its physical and chemical properties .
Wirkmechanismus
Target of Action
The primary targets of 3-(4H-1,2,4-triazol-4-yl)propanenitrile are cancer cells, specifically the Hela cell line . The compound has been found to exhibit promising cytotoxic activity against these cells .
Mode of Action
The compound interacts with its targets by binding to the aromatase enzyme, a key enzyme involved in the biosynthesis of estrogens . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function and thus affecting the growth and proliferation of cancer cells .
Biochemical Pathways
Given its interaction with the aromatase enzyme, it is likely that the compound affects the biosynthesis of estrogens, a key pathway in the growth and proliferation of certain types of cancer cells .
Pharmacokinetics
The compound’s ability to form hydrogen bonds with different targets suggests that it may have favorable pharmacokinetic properties, including improved bioavailability .
Result of Action
The result of the compound’s action is a decrease in the viability of cancer cells. In particular, certain derivatives of 3-(4H-1,2,4-triazol-4-yl)propanenitrile have shown promising cytotoxic activity against the Hela cell line .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4H-1,2,4-triazol-4-yl)propanenitrile typically involves the reaction of 4H-1,2,4-triazole with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where 4H-1,2,4-triazole is reacted with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of 3-(4H-1,2,4-triazol-4-yl)propanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4H-1,2,4-triazol-4-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amines, and oxidized derivatives, which can have different biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with different nitrogen atom arrangement.
4H-1,2,4-Triazole-3-thiol: A sulfur-containing triazole derivative with distinct chemical properties.
3-(1H-1,2,4-Triazol-1-yl)propan-1-ol: A hydroxyl-containing triazole derivative.
Uniqueness
3-(4H-1,2,4-triazol-4-yl)propanenitrile is unique due to its specific nitrile group, which imparts distinct reactivity and biological activity compared to other triazole derivatives.
Eigenschaften
IUPAC Name |
3-(1,2,4-triazol-4-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c6-2-1-3-9-4-7-8-5-9/h4-5H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKGNYIFXCBOON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(Ethoxycarbonyl)amino]-2-fluorocyclopropane-1-carboxylic acid](/img/structure/B575869.png)

![4-Oxa-1,8-diazabicyclo[5.3.1]undecane](/img/structure/B575872.png)



